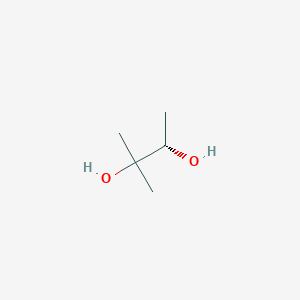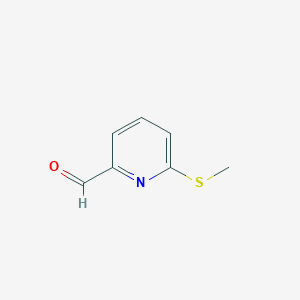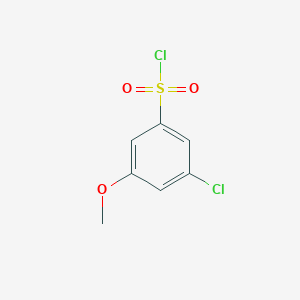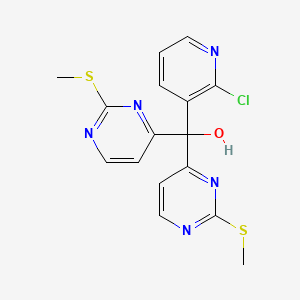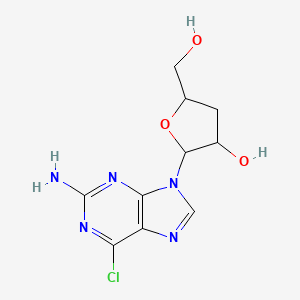
8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol is a heterocyclic organic compound belonging to the tetrahydroquinoline family This compound features a quinoline core structure with an ethyl group at the 8th position and a hydroxyl group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol can be achieved through several methods. One common approach involves the three-component cascade reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael–Michael addition to form the tetrahydroquinoline scaffold .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to optimize yield and minimize waste.
化学反应分析
Types of Reactions: 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as dyes and photosensitizers.
作用机制
The mechanism of action of 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group at the 3rd position and the ethyl group at the 8th position play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects .
相似化合物的比较
1,2,3,4-Tetrahydroquinoline: Lacks the ethyl and hydroxyl groups, making it less functionalized.
8-Hydroxy-1,2,3,4-tetrahydroquinoline: Similar structure but without the ethyl group.
4-Hydroxy-2-quinolone: Contains a hydroxyl group at a different position and lacks the tetrahydro structure.
Uniqueness: 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-2-8-4-3-5-9-6-10(13)7-12-11(8)9/h3-5,10,12-13H,2,6-7H2,1H3 |
InChI 键 |
IHCVAPXMLJDBGD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC2=C1NCC(C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12096460.png)



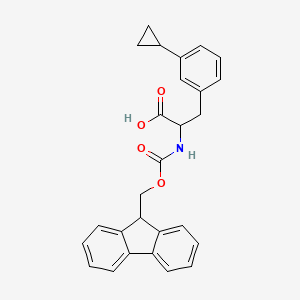
![[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate](/img/structure/B12096518.png)
